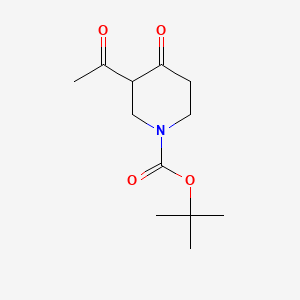

Tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate

Description

BenchChem offers high-quality Tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO4/c1-8(14)9-7-13(6-5-10(9)15)11(16)17-12(2,3)4/h9H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTGIVLQZVUPSAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CN(CCC1=O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90693849 | |

| Record name | tert-Butyl 3-acetyl-4-oxopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157327-43-0 | |

| Record name | 1,1-Dimethylethyl 3-acetyl-4-oxo-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=157327-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 3-acetyl-4-oxopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-depth Technical Guide: Tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate

CAS Number: 157327-43-0

This technical guide provides a comprehensive overview of tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate, a key intermediate in synthetic organic chemistry and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and potential applications.

Chemical and Physical Properties

Tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate, also known as 1-Boc-3-acetyl-4-piperidone, is a heterocyclic compound with the molecular formula C₁₂H₁₉NO₄.[1] Its structure features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, an acetyl group at the 3-position, and a ketone at the 4-position. The Boc group provides stability and allows for selective reactions at other functional groups.

A summary of its key quantitative properties is presented in the table below.

| Property | Value |

| CAS Number | 157327-43-0[1] |

| Molecular Formula | C₁₂H₁₉NO₄[1] |

| Molecular Weight | 241.28 g/mol [1] |

| IUPAC Name | tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate[1] |

| Canonical SMILES | CC(=O)C1CN(CCC1=O)C(=O)OC(C)(C)C[1] |

| InChIKey | FTGIVLQZVUPSAJ-UHFFFAOYSA-N[1] |

Synthesis and Experimental Protocols

Hypothetical Synthetic Pathway:

Caption: Plausible synthetic route to the target compound.

Experimental Protocol (Hypothetical):

This protocol is a general guideline and would require optimization.

-

Formation of the Enamine/Enolate: To a solution of 1-Boc-4-piperidone in an anhydrous aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), a suitable base is added at a low temperature (e.g., -78 °C). For enolate formation, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) would be appropriate. For enamine formation, a secondary amine such as pyrrolidine can be used, often with azeotropic removal of water.

-

Acetylation: The resulting enamine or enolate is then treated with an acetylating agent, such as acetyl chloride or acetic anhydride, at a low temperature. The reaction mixture is allowed to slowly warm to room temperature and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction is quenched with a suitable reagent (e.g., saturated aqueous ammonium chloride solution). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate.

Spectral Data

Detailed, publicly available spectral data for tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate is limited. However, based on its structure, the following characteristic peaks would be expected:

-

¹H NMR: Signals corresponding to the tert-butyl protons (a singlet around 1.5 ppm), the acetyl methyl protons (a singlet around 2.2 ppm), and a series of multiplets for the piperidine ring protons.

-

¹³C NMR: Resonances for the carbonyl carbons of the ketone and the acetyl group (typically in the range of 190-210 ppm), the carbonyl carbon of the Boc group (around 155 ppm), the quaternary carbon of the tert-butyl group (around 80 ppm), and the various carbons of the piperidine ring.

-

Mass Spectrometry (MS): The mass spectrum would be expected to show the molecular ion peak [M]⁺ or related adducts (e.g., [M+H]⁺, [M+Na]⁺).

Applications in Drug Discovery and Development

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of approved drugs.[2] Compounds like tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate serve as versatile building blocks for the synthesis of more complex molecules with potential therapeutic applications. The presence of multiple functional groups allows for a variety of chemical transformations, making it a valuable starting material for the generation of compound libraries for drug screening.

General Workflow in Drug Discovery:

Caption: Role of building blocks in the drug discovery pipeline.

While specific examples of drugs developed directly from tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate are not prominent in the literature, its structural motifs are relevant. For instance, piperidine derivatives are known to be important intermediates in the synthesis of various therapeutic agents, including kinase inhibitors.[3] The functional groups on this molecule offer handles for introducing diversity and tuning the pharmacokinetic and pharmacodynamic properties of new chemical entities.

References

Technical Guide: Synthesis of Tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the synthesis of tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate, a valuable building block in medicinal chemistry. The core of this synthesis involves the C-acylation of the enolate of N-Boc-4-piperidone. This guide details the proposed synthetic pathway, experimental protocols, and relevant chemical data.

Introduction

Tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate is a key intermediate in the synthesis of various pharmaceutical compounds. Its bifunctional nature, possessing both a β-dicarbonyl system and a protected piperidine ring, allows for diverse chemical modifications. This guide outlines a robust and reproducible method for its preparation from commercially available starting materials.

Proposed Synthetic Pathway

The synthesis of tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate is achieved via a two-step process starting from 4-piperidone. The first step involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group. The subsequent and key step is the acylation of the resulting N-Boc-4-piperidone at the C3 position.

Step 1: Synthesis of N-Boc-4-piperidone

The synthesis begins with the protection of 4-piperidone monohydrate hydrochloride using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine. This reaction is typically carried out in a solvent like methanol.

Step 2: Acylation of N-Boc-4-piperidone

The crucial step is the introduction of the acetyl group at the 3-position of N-Boc-4-piperidone. This is accomplished by forming the enolate of N-Boc-4-piperidone using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperature, followed by quenching with an acetylating agent such as acetyl chloride or acetic anhydride. This C-acylation reaction yields the target compound, tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate.

Experimental Protocols

Synthesis of Tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone)

Materials:

-

4-Piperidone monohydrate hydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA)

-

Methanol

-

Dichloromethane (DCM)

-

2M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 4-piperidone monohydrate hydrochloride (20.0 g, 131 mmol) in methanol (300 mL), add triethylamine (19.2 g, 190 mmol) and stir for 5 minutes at room temperature.[1]

-

Add di-tert-butyl dicarbonate (34 g, 156 mmol) in portions over a 5-minute period.

-

Stir the resulting solution at ambient temperature for 20 hours.

-

Remove the methanol under reduced pressure.

-

Dissolve the crude residue in dichloromethane (100 mL).

-

Wash the organic phase sequentially with 2M HCl (2 x 70 mL), saturated NaHCO₃ solution (70 mL), and brine (50 mL).[1]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to dryness to yield N-Boc-4-piperidone as a white solid. The product is often used in the next step without further purification.

Synthesis of Tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate

Materials:

-

Tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone)

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

Acetyl chloride or Acetic anhydride

-

Anhydrous tetrahydrofuran (THF)

-

Saturated ammonium chloride solution (NH₄Cl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (1.2 eq) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution. Allow the mixture to warm to 0 °C and stir for 30 minutes to generate lithium diisopropylamide (LDA).

-

Cool the LDA solution back down to -78 °C.

-

In a separate flask, dissolve tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) in anhydrous THF and slowly add this solution to the LDA solution at -78 °C. Stir the mixture for 1 hour at this temperature to ensure complete enolate formation.

-

Slowly add acetyl chloride (1.2 eq) or acetic anhydride (1.2 eq) to the reaction mixture at -78 °C.

-

Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir for an additional 1 hour.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x volume of THF).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate.

Data Presentation

Table 1: Physical and Chemical Properties of Key Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 4-Piperidone monohydrate hydrochloride | C₅H₁₀ClNO · H₂O | 153.61 | 40064-34-4 |

| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | 24424-99-5 |

| Tert-butyl 4-oxopiperidine-1-carboxylate | C₁₀H₁₇NO₃ | 199.25 | 79099-07-3 |

| Tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate | C₁₂H₁₉NO₄ | 241.28 | 157327-43-0 |

Table 2: Typical Reaction Parameters and Yields

| Reaction Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Boc Protection | 4-Piperidone monohydrate hydrochloride | Boc₂O, TEA | Methanol | Room Temp. | 20 | >95 |

| Acylation | Tert-butyl 4-oxopiperidine-1-carboxylate | LDA, Acetyl Chloride/Acetic Anhydride | THF | -78 to Room Temp. | 3-4 | 60-75 |

Visualizations

Synthetic Workflow

Caption: Synthetic workflow for the preparation of the target compound.

Logical Relationship of Reaction

Caption: Logical flow of the C-acylation reaction mechanism.

References

"physical and chemical properties of Tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate"

A Technical Guide to Tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physical, chemical, and structural properties of Tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate, a key intermediate in organic synthesis and pharmaceutical development. It includes detailed property data, generalized experimental protocols, and workflow visualizations to support its application in research and manufacturing.

Core Chemical Identity

Tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, a ketone at the 4-position, and an acetyl group at the 3-position. This trifunctional structure makes it a versatile building block for synthesizing more complex heterocyclic molecules.

| Identifier | Value | Source |

| IUPAC Name | tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate | [1] |

| CAS Number | 157327-43-0 | [1] |

| Molecular Formula | C₁₂H₁₉NO₄ | [1] |

| SMILES | CC(=O)C1CN(CCC1=O)C(=O)OC(C)(C)C | [1] |

| InChI Key | FTGIVLQZVUPSAJ-UHFFFAOYSA-N | [1] |

| Synonyms | 3-acetyl-1-Boc-4-oxopiperidine, 1,1-dimethylethyl 3-acetyl-4-oxo-1-piperidinecarboxylate | [1] |

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties. Note that many of these properties are computationally derived and should be confirmed experimentally.

| Property | Value | Details | Source |

| Molecular Weight | 241.28 g/mol | [1] | |

| Monoisotopic Mass | 241.13140809 Da | Computed | [1] |

| XLogP3 | 0.5 | Computed | [1] |

| Hydrogen Bond Donors | 0 | Computed | [1] |

| Hydrogen Bond Acceptors | 4 | Computed | [1] |

| Rotatable Bond Count | 3 | Computed | [1] |

| Topological Polar Surface Area | 63.7 Ų | Computed | [1] |

| Complexity | 343 | Computed | [1] |

Experimental Protocols & Workflows

Generalized Synthesis Protocol: Acylation of N-Boc-4-piperidone

This protocol describes a plausible route for synthesizing the title compound via a base-mediated acylation of tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone).

Objective: To introduce an acetyl group at the C-3 position of the N-Boc-4-piperidone ring.

Materials:

-

tert-Butyl 4-oxopiperidine-1-carboxylate (CAS 79099-07-3)[2][3]

-

A strong base (e.g., Sodium hydride (NaH) or Lithium diisopropylamide (LDA))

-

An acylating agent (e.g., Ethyl acetate or Acetyl chloride)

-

Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF) or Diethyl ether)

-

Quenching solution (e.g., Saturated aqueous ammonium chloride)

-

Extraction solvent (e.g., Ethyl acetate)

-

Drying agent (e.g., Anhydrous sodium sulfate)

Methodology:

-

Reaction Setup: A flame-dried, round-bottom flask is charged with an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (e.g., Argon or Nitrogen).

-

Enolate Formation: The starting material, tert-butyl 4-oxopiperidine-1-carboxylate, is dissolved in the solvent and cooled to a low temperature (typically -78 °C for LDA or 0 °C for NaH). The strong base is added portion-wise to facilitate the formation of the corresponding enolate.

-

Acylation: The acylating agent (e.g., ethyl acetate) is added dropwise to the cooled enolate solution. The reaction is stirred at low temperature for a set period, then allowed to warm to room temperature and stirred until completion, as monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted multiple times with an organic solvent like ethyl acetate.

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is then purified using column chromatography on silica gel to yield the final product, Tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate.

Visualization of Synthetic Workflow

The following diagram illustrates the logical flow of the generalized synthesis protocol.

Caption: A logical workflow for the synthesis of the target compound.

Visualization of Analytical Characterization Workflow

Confirming the identity and purity of the synthesized compound is critical. The following workflow outlines the standard analytical procedures.

Caption: Standard workflow for analytical characterization of the final product.

References

An In-depth Technical Guide on Tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate

To: Researchers, Scientists, and Drug Development Professionals

Subject: Technical Whitepaper on the Mechanism of Action of Tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate

1. Introduction

Tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate is a heterocyclic organic compound with the chemical formula C12H19NO4.[1] It is a derivative of piperidine, a common scaffold in medicinal chemistry, and features a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, an acetyl group at the 3-position, and a ketone at the 4-position. This compound is primarily recognized as a versatile building block in the synthesis of more complex pharmaceutical agents.[2][3] Despite its application in chemical synthesis, detailed information regarding its specific mechanism of action, biological targets, and pharmacological effects is not extensively documented in publicly available scientific literature. This guide aims to consolidate the available information and provide a foundational understanding of this compound.

2. Chemical and Physical Properties

A summary of the key chemical and physical properties of Tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate is provided in the table below. This data is essential for its handling, characterization, and application in synthetic protocols.

| Property | Value | Reference |

| Molecular Formula | C12H19NO4 | [1] |

| Molecular Weight | 241.28 g/mol | [1] |

| IUPAC Name | tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate | [1] |

| CAS Number | 157327-43-0 | [1] |

| Appearance | Solid | [4] |

| XLogP3 | 0.5 | [1] |

3. Role in Synthesis

The primary application of Tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate is as an intermediate in organic synthesis. The Boc protecting group on the piperidine nitrogen allows for controlled reactions at other positions of the ring. The ketone and acetyl functionalities serve as handles for further chemical modifications, enabling the construction of diverse and complex molecular architectures.

The piperidine scaffold is a privileged structure in drug discovery, appearing in a wide range of therapeutic agents targeting the central nervous system (CNS), as well as in kinase inhibitors and other drug classes.[3] The versatility of the piperidine ring, combined with the reactive groups on this specific derivative, makes it a valuable precursor for generating libraries of compounds for drug screening and development.

4. Postulated Biological Activity (Inferred from Structural Analogs)

While direct studies on the mechanism of action of Tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate are lacking, the biological activities of structurally related piperidine derivatives can offer some insights into its potential pharmacological relevance. For instance, various substituted piperidines have been investigated for a range of biological activities.

It is important to emphasize that these are inferences based on related structures and not direct evidence for the activity of Tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate itself.

5. Experimental Protocols

Detailed experimental protocols for the biological evaluation of Tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate are not available in the current literature. However, should a researcher wish to investigate its biological effects, standard pharmacological assays would be employed. A hypothetical workflow for such an investigation is outlined below.

Hypothetical Experimental Workflow for Biological Characterization

Caption: A generalized workflow for the biological characterization of a novel compound.

References

- 1. Tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate | C12H19NO4 | CID 53393266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tert-butyl 3,3-diethyl-4-oxopiperidine-1-carboxylate | Benchchem [benchchem.com]

- 3. tert-Butyl 3-benzyl-4-oxopiperidine-1-carboxylate [myskinrecipes.com]

- 4. caymanchem.com [caymanchem.com]

Navigating the Research Landscape of Tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate is a heterocyclic organic compound with the molecular formula C12H19NO4[1]. As a piperidine derivative, it belongs to a class of compounds that are of significant interest in medicinal chemistry due to their prevalence in the core structures of many biologically active molecules. This technical guide provides a comprehensive overview of the available scientific information for Tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate, focusing on its chemical properties and its potential as a synthetic intermediate in drug discovery. While direct in vitro studies on this specific compound are not extensively reported in publicly available literature, this guide will explore the context of its utility through the lens of its derivatives and related piperidine structures.

Chemical and Physical Properties

A foundational understanding of a compound's physicochemical properties is critical for its application in research and development. Below is a summary of the key properties of Tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate.

| Property | Value | Source |

| Molecular Formula | C12H19NO4 | PubChem CID: 53393266[1] |

| Molecular Weight | 241.28 g/mol | PubChem CID: 53393266[1] |

| IUPAC Name | tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate | PubChem CID: 53393266[1] |

| CAS Number | 157327-43-0 | PubChem CID: 53393266[1] |

| SMILES | CC(=O)C1CN(CCC1=O)C(=O)OC(C)(C)C | PubChem CID: 53393266[1] |

Synthesis and Chemical Reactivity

Tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate is primarily utilized as a synthetic intermediate. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled reactions at other positions of the ring. The acetyl and oxo functionalities provide reactive sites for further chemical modifications.

Below is a conceptual workflow for the potential synthesis and further derivatization of Tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate.

Potential for In Vitro Studies: Insights from Structurally Related Compounds

Although direct in vitro studies on Tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate are scarce, the biological activities of its structural analogs provide a strong rationale for its potential in drug discovery. Piperidine derivatives are known to exhibit a wide range of pharmacological activities.

For instance, derivatives of 4-aminopiperidines have been synthesized and evaluated as novel antifungal agents that target ergosterol biosynthesis[3]. In other studies, substituted oxopyridine derivatives, which share a similar heterocyclic core, have been investigated as selective inhibitors of Factor XIa, a key enzyme in the coagulation cascade[4][5]. Furthermore, various 1,3,4-oxadiazole derivatives, which can be synthesized from precursors with similar functionalities, have shown anti-inflammatory, analgesic, and antimicrobial activities[6].

The logical relationship for exploring the potential of Tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate in a drug discovery program is outlined in the following diagram.

Experimental Protocols for Related Compounds

To facilitate future research, this section provides an example of a general experimental protocol for the synthesis of a related class of compounds, 4-aminopiperidines, which could be adapted for derivatives of Tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate.

General Procedure for Reductive Amination:

This protocol is based on the synthesis of 4-aminopiperidine derivatives[3].

-

Reaction Setup: To a solution of the corresponding N-substituted 4-piperidone (1.0 equivalent) in a suitable solvent (e.g., dichloromethane or dichloroethane) is added the desired primary or secondary amine (1.5 equivalents).

-

Reductive Agent: Sodium triacetoxyborohydride (2.0 equivalents) is added portion-wise to the reaction mixture.

-

Reaction Conditions: The reaction is stirred at room temperature for a specified period (e.g., 12-24 hours) until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Workup: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane).

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 4-aminopiperidine derivative.

Conclusion

Tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate is a valuable chemical entity with significant potential as a building block in the synthesis of novel, biologically active compounds. While direct in vitro data for this specific molecule is limited in the public domain, the extensive research on related piperidine derivatives highlights the promise of this chemical scaffold. Future research efforts focused on the synthesis and biological evaluation of a library of compounds derived from Tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate could lead to the discovery of new therapeutic agents. This guide serves as a foundational resource for researchers and scientists interested in exploring the potential of this and related compounds in their drug discovery programs.

References

- 1. Tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate | C12H19NO4 | CID 53393266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof - Google Patents [patents.google.com]

- 4. Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SAR and biological evaluation of novel trans-3,4-dimethyl-4-arylpiperidine derivatives as opioid antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of some 1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate: A Key Precursor in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, properties, and applications of tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate, a versatile precursor in the field of organic synthesis. This key building block, featuring a piperidine core with strategically placed functional groups, offers a gateway to a diverse range of complex molecules, particularly those with therapeutic potential. Its unique structure, combining a protected amine, a ketone, and an acetyl group, allows for selective chemical transformations, making it an invaluable tool in the design and synthesis of novel pharmaceutical agents and other functional organic compounds.

Physicochemical Properties

Tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate, with the molecular formula C₁₂H₁₉NO₄ and a molecular weight of 241.28 g/mol , is a key intermediate in organic synthesis.[1] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₉NO₄ | PubChem[1] |

| Molecular Weight | 241.28 g/mol | PubChem[1] |

| CAS Number | 157327-43-0 | PubChem[1] |

| Appearance | Not specified (likely a solid) | - |

| XLogP3 | 0.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

Synthesis of Tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate

A potential synthetic workflow is outlined below:

Caption: Proposed workflow for the synthesis of the target compound.

Proposed Experimental Protocol

This protocol is a hypothetical adaptation based on established organic chemistry principles and related procedures. Optimization of reaction conditions would be necessary to achieve satisfactory yields and purity.

Step 1: Enamine Formation

-

To a solution of tert-butyl 4-oxopiperidine-1-carboxylate (1 equivalent) in toluene, add pyrrolidine (1.2 equivalents).

-

Fit the reaction vessel with a Dean-Stark apparatus to remove water azeotropically.

-

Reflux the mixture until the theoretical amount of water has been collected, indicating the completion of enamine formation.

-

Remove the solvent under reduced pressure to yield the crude enamine, which can be used in the next step without further purification.

Step 2: Acylation of the Enamine

-

Dissolve the crude enamine from the previous step in an anhydrous aprotic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.5 equivalents) to the solution.

-

Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate.

Applications in Organic Synthesis

The strategic placement of the acetyl and ketone functionalities on the piperidine ring makes tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate a valuable precursor for the synthesis of various heterocyclic systems. These heterocycles are often core scaffolds in medicinally important molecules.

Synthesis of Fused Heterocyclic Scaffolds

The β-dicarbonyl moiety within the molecule is a versatile handle for constructing fused ring systems. For instance, it can undergo condensation reactions with hydrazines or other binucleophiles to form pyrazole or pyrimidine rings, respectively.

Caption: Potential applications in heterocyclic synthesis.

Precursor for Kinase Inhibitors

The piperidine scaffold is a common feature in many kinase inhibitors. The functional groups on tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate allow for the introduction of various substituents, enabling the synthesis of libraries of compounds for screening against different kinases. The development of such inhibitors is a significant area of research in the pursuit of new cancer therapies.

Quantitative Data

Currently, specific quantitative data such as reaction yields and detailed spectroscopic data for the synthesis and reactions of tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate are not extensively reported in publicly available literature. The following tables are placeholders for such data, which would be populated through experimental investigation.

Table 2: Hypothetical Yields for the Synthesis of Tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate

| Step | Reaction | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Enamine Formation | Pyrrolidine | Toluene | 110 | 4 | ~90 (crude) |

| 2 | Acylation | Acetyl chloride, Triethylamine | Dichloromethane | 0 to RT | 6 | 60-70 |

Table 3: Spectroscopic Data for Tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | Hypothetical: 1.48 (s, 9H), 2.25 (s, 3H), 2.40-2.60 (m, 2H), 3.50-3.70 (m, 2H), 4.10-4.20 (m, 1H), 13.5 (s, 1H, enol) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | Hypothetical: 28.4, 30.1, 41.5, 45.8, 50.2, 80.5, 105.8, 154.7, 172.3, 203.1 |

| IR (KBr, cm⁻¹) | Hypothetical: 2975, 1735, 1685, 1605, 1420, 1250, 1160 |

| Mass Spectrometry (ESI-MS) m/z | Hypothetical: 242.1 [M+H]⁺ |

Conclusion

Tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate is a promising and versatile building block for organic synthesis. Its utility lies in the presence of multiple, orthogonally reactive functional groups on a conformationally well-defined piperidine scaffold. While detailed synthetic procedures and applications are still emerging in the literature, its potential for the construction of complex, biologically active molecules, particularly in the realm of drug discovery, is evident. Further research into the synthesis and reactivity of this precursor is warranted and will undoubtedly open new avenues for the development of novel therapeutics and other advanced organic materials.

References

The Piperidone Core: A Historical and Synthetic Guide to a Privileged Scaffold in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidone nucleus, a six-membered heterocyclic ketone, represents a cornerstone in the edifice of medicinal chemistry. Its rigid, yet conformationally flexible, structure has served as a versatile scaffold for the design and synthesis of a vast array of therapeutic agents, spanning from potent analgesics to targeted cancer therapies and treatments for neurodegenerative disorders. This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies of piperidone compounds, offering a valuable resource for professionals engaged in drug discovery and development.

A Journey Through Time: The Historical Trajectory of Piperidone Compounds

The story of piperidone is intrinsically linked to the broader history of heterocyclic chemistry and the quest for novel therapeutic agents. While the piperidine ring itself was first isolated in 1850 from piperine, the active component of black pepper, the synthetic exploration of its oxidized counterpart, piperidone, gained momentum in the early 20th century.[1]

A pivotal moment in the history of piperidone synthesis was the development of the Petrenko-Kritschenko piperidone synthesis in the early 1900s. This multicomponent reaction, involving the condensation of an aldehyde, an amine, and a β-dicarboxylic acid ester, provided a versatile and efficient route to a variety of substituted 4-piperidones. This classical reaction laid the groundwork for the synthesis of more complex piperidone-containing molecules.

The therapeutic potential of piperidone derivatives began to be realized in the mid-20th century with the synthesis of pethidine (meperidine) , a synthetic opioid analgesic. This discovery marked a significant milestone, demonstrating that the piperidine/piperidone core could mimic the pharmacophore of morphine and elicit potent analgesic effects. This spurred further research into piperidone-based opioids, leading to the development of highly potent analgesics like fentanyl and its analogs, where N-phenethyl-4-piperidinone (NPP) serves as a key intermediate.[2][3]

The latter half of the 20th century and the beginning of the 21st century witnessed an explosion in the application of the piperidone scaffold in diverse therapeutic areas. In the 1980s, the synthesis of 2-aryl-4-piperidones opened new avenues for the construction of complex alkaloids.[4] More recently, piperidone derivatives have emerged as critical components in the development of targeted therapies. A notable example is the discovery of piperidone-based inhibitors of the MDM2-p53 interaction, such as AMG 232 (navtemadlin) , which are being investigated as novel cancer therapeutics.[5][6] Furthermore, the piperidone moiety has been instrumental in the design of acetylcholinesterase inhibitors like donepezil and its analogs for the treatment of Alzheimer's disease.[7]

Key Synthetic Methodologies for Piperidone Compounds

The construction of the piperidone ring and its subsequent functionalization are central to the development of piperidone-based pharmaceuticals. Several key synthetic strategies have been established, each offering distinct advantages in terms of efficiency, stereocontrol, and substituent diversity.

Petrenko-Kritschenko Piperidone Synthesis and Related Mannich Reactions

The Petrenko-Kritschenko synthesis is a classic and versatile method for the preparation of 4-piperidones. It is a one-pot, multicomponent reaction that involves the condensation of two equivalents of an aldehyde with an amine and a β-dicarboxylic acid ester, such as diethyl acetonedicarboxylate. A related and widely used method is the Mannich reaction, which condenses an enolizable ketone (e.g., ethyl methyl ketone), an aldehyde, and a primary amine or ammonia.[8][9]

Experimental Protocol: Synthesis of 2,6-Diaryl-3-methyl-4-piperidones via Mannich Reaction [8][10][11]

A mixture of ethyl methyl ketone (0.1 mol), a substituted aromatic aldehyde (0.2 mol), and ammonium acetate (0.1 mol) in 50 mL of ethanol is refluxed for 4-6 hours. The reaction mixture is then cooled, and the precipitated solid is filtered, washed with cold ethanol, and recrystallized from a suitable solvent (e.g., ethanol) to afford the desired 2,6-diaryl-3-methyl-4-piperidone.

Double Aza-Michael Addition

The double aza-Michael addition is a powerful strategy for the synthesis of 2-substituted-4-piperidones. This reaction involves the conjugate addition of a primary amine to a divinyl ketone, leading to the formation of the piperidone ring in a highly atom-economical manner. This method has been successfully employed in the synthesis of chiral piperidone building blocks for donepezil analogs.[7][12][13][14]

Experimental Protocol: Synthesis of 2-Substituted 1-S-α-Phenylethyl-4-piperidones [7]

To a solution of (S)-(-)-α-methylbenzylamine (1.0 eq) in a suitable solvent such as acetonitrile, the corresponding divinyl ketone (1.0 eq) is added dropwise at room temperature. The reaction mixture is then stirred for a specified time (e.g., 24 hours) until the reaction is complete (monitored by TLC). The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the desired 2-substituted 1-S-α-phenylethyl-4-piperidone.

Synthesis of N-Phenethyl-4-piperidinone (NPP)

NPP is a crucial intermediate in the synthesis of fentanyl and its analogs. A common method for its preparation involves the N-alkylation of 4-piperidone with phenethyl bromide.[2][15][16]

Experimental Protocol: Synthesis of N-Phenethyl-4-piperidinone (NPP) [15]

To a suspension of 4-piperidone hydrochloride (1.0 eq) and a base such as sodium carbonate (2.0 eq) in a solvent like acetonitrile, phenethyl bromide (1.0 eq) is added. The reaction mixture is heated to reflux and stirred for several hours. After cooling, the inorganic salts are filtered off, and the solvent is evaporated. The resulting residue is then partitioned between a nonpolar organic solvent and water. The organic layer is dried and concentrated to give NPP, which can be further purified by recrystallization or distillation.

Quantitative Data on Piperidone Compounds

The following tables summarize key quantitative data for representative piperidone compounds across different therapeutic classes, providing a comparative overview of their biological activities.

Table 1: Piperidone-Based MDM2-p53 Interaction Inhibitors

| Compound | Target | Binding Affinity (Kd or Ki) | Cellular Potency (IC50) | Reference(s) |

| AMG 232 (Navtemadlin) | MDM2 | 0.045 nM (KD) | 9.1 nM (SJSA-1 cells) | [6] |

| AM-8553 | MDM2 | ~0.4 nM (Kd) | ~1.1 nM | [5] |

| MI-888 | MDM2 | 0.44 nM (Ki) | 60 - 92 nM | [6] |

| Nutlin-3a | MDM2 | 36 nM (Ki) | 1 - 2 µM | [6] |

| RG7112 (Idasanutlin) | MDM2 | - | 18 nM | [6] |

Table 2: Piperidone-Based Acetylcholinesterase (AChE) Inhibitors

| Compound | AChE IC50 | Reference(s) |

| Donepezil | 5.7 nM | [8] |

| Donepezil Analog (2S-methyl-4S) | 1.01 µM | [7] |

| Donepezil Analog (unsubstituted piperidine ring) | 1.83 µM | [7] |

| Benzylpyridinium Analog (40a) | 8.9 nM | [17] |

| Benzylpyridinium Analog (54k) | 1.53 nM | [17] |

Table 3: Piperidone-Based Opioid Receptor Agonists

| Compound | Receptor | Binding Affinity (Ki) | Efficacy (EC50) | Reference(s) |

| Morphine | µ | 6.3 nM | 194 nM | [18] |

| Fentanyl | µ | - | - | [19] |

| N-phenethylnormorphine | µ | 0.93 nM | Potent agonist | [20] |

| Piperidine Analog 6 | µ/δ | MOR: <10 nM, DOR: <10 nM | Partial Agonist (MOR) | [18] |

Visualizing Key Pathways and Processes

The following diagrams, generated using the DOT language, illustrate a key signaling pathway targeted by piperidone inhibitors and a general experimental workflow for their synthesis.

Conclusion

The piperidone scaffold has proven to be a remarkably fruitful starting point for the development of a diverse range of clinically important drugs. Its rich history, from its origins in classical organic synthesis to its current role in cutting-edge targeted therapies, underscores its enduring significance in medicinal chemistry. The synthetic methodologies outlined in this guide provide a foundation for the continued exploration and exploitation of this privileged structure. As our understanding of disease biology deepens, the versatile and adaptable piperidone core is poised to remain a central element in the design of the next generation of innovative medicines.

References

- 1. Piperidine - Wikipedia [en.wikipedia.org]

- 2. N-Phenethyl-4-piperidinone - Wikipedia [en.wikipedia.org]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and biological activities of 2,6-diaryl-3-methyl-4-piperidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. repository.sustech.edu:8080 [repository.sustech.edu:8080]

- 10. Synthesis and biological activities of 2,6-diaryl-3-methyl-4-piperidone derivatives. | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Interrogation de Seconde Licence 2003-2004 [lcfi.ulg.ac.be]

- 16. scribd.com [scribd.com]

- 17. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 18. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 19. IMPROVED ONE-POT SYNTHESIS OF 1-(2-PHENETHYL)-4-PIPERIDONE DIRECTLY FROM PHENETHYL AMINE AND METHYL ACRYLATE | Semantic Scholar [semanticscholar.org]

- 20. researchgate.net [researchgate.net]

The Indispensable Role of the Boc Protecting Group in Piperidine Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products. Its synthesis, often requiring precise control over reactivity and stereochemistry, heavily relies on the strategic use of protecting groups. Among these, the tert-butyloxycarbonyl (Boc) group has emerged as a cornerstone in modern organic synthesis. This technical guide provides an in-depth exploration of the multifaceted role of the Boc protecting group in piperidine synthesis, detailing its application in directing reactivity, enabling complex transformations, and facilitating the construction of high-value piperidine derivatives.

The Strategic Importance of the Boc Group in Piperidine Chemistry

The tert-butyloxycarbonyl (Boc) group is an acid-labile amine protecting group prized for its robustness under a wide range of reaction conditions, including basic, reductive, and oxidative environments.[1][2] This stability makes it an ideal choice for multi-step syntheses where other functional groups on the piperidine ring or its substituents need to be manipulated. The primary roles of the Boc group in piperidine synthesis can be summarized as:

-

Nitrogen Protection: The most fundamental role is to shield the piperidine nitrogen from unwanted reactions, such as acylation, alkylation, or acting as a base, while other chemical transformations are carried out elsewhere on the molecule.[2]

-

Enabling Selective Transformations: By protecting the nitrogen, the Boc group allows for selective modifications at other positions of the piperidine ring. This is crucial for building complex molecular architectures, a common requirement in pharmaceutical intermediate sourcing.[2]

-

Directing Stereochemistry: The sterically demanding Boc group can influence the conformational equilibrium of the piperidine ring, which can be exploited to achieve high diastereoselectivity in subsequent reactions, such as directed lithiation and alkylation.[3]

-

Facilitating Purification and Handling: The introduction of the lipophilic Boc group often improves the solubility of piperidine intermediates in organic solvents and can aid in their purification by chromatography.

The utility of Boc-protected piperidines is prominently highlighted in the synthesis of numerous pharmaceuticals. For instance, (R)-3-(Boc-Amino)piperidine is a key intermediate in the production of dipeptidyl peptidase-4 (DPP-IV) inhibitors like Alogliptin and Linagliptin, which are used to manage type 2 diabetes.[4] Similarly, N-Boc-4-piperidone is a versatile starting material for a wide range of bioactive compounds, including CCR5 antagonists for HIV-1 entry inhibition and σ1 receptor ligands with antiproliferative properties.[5][6]

Boc Protection of Piperidines: Methodologies and Data

The introduction of the Boc group onto the piperidine nitrogen is typically achieved by reacting the piperidine with di-tert-butyl dicarbonate (Boc₂O). The reaction can be performed under various conditions, with the choice of base and solvent influencing the reaction efficiency.

Quantitative Data on Boc Protection of Piperidines

| Starting Material | Reagents and Conditions | Yield | Reference |

| Piperidine | Boc₂O, NaOH, H₂O, THF, rt, 16h | Quantitative | [1][7] |

| (S)-Dimethyl 2-aminopentanedioate | Boc₂O, Et₃N, DMAP (cat.), CH₂Cl₂, 0°C to rt, 6h | 92% | |

| 1,2,3,6-Tetrahydropyridine | Boc₂O, sat. aq. NaHCO₃, rt, overnight | 89% | [8] |

Experimental Protocol: Boc Protection of (S)-Dimethyl 2-aminopentanedioate

This protocol is adapted from a reported synthesis of a 3-(N-Boc-amino)piperidine precursor.

Materials:

-

(S)-Dimethyl 2-aminopentanedioate hydrochloride (10 g, 57 mmol)

-

Dichloromethane (CH₂Cl₂) (120 mL)

-

Triethylamine (Et₃N) (32 mL, 228 mmol)

-

Di-tert-butyl dicarbonate (Boc₂O) (19.5 mL, 85.5 mmol)

-

4-Dimethylaminopyridine (DMAP) (0.7 g, 5.7 mmol)

-

Distilled water

-

10% aqueous sodium bicarbonate solution

-

Brine

Procedure:

-

To a stirred solution of (S)-Dimethyl 2-aminopentanedioate hydrochloride in CH₂Cl₂ (120 mL) at 0°C, add triethylamine (32 mL, 228 mmol), di-tert-butyl dicarbonate (19.5 mL, 85.5 mmol), and a catalytic amount of DMAP (0.7 g).

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6 hours.

-

Quench the reaction with distilled water (50 mL) and extract the mixture with CH₂Cl₂ (3 x 50 mL).

-

Combine the organic layers and wash with 10% aqueous sodium bicarbonate solution (100 mL) followed by brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-Dimethyl 2-(tert-butoxycarbonyl)amino)pentanedioate.

Synthetic Transformations of N-Boc-Piperidines

The true synthetic power of the Boc group is realized in the diverse range of reactions that can be performed on the N-Boc-piperidine core. The presence of the Boc group not only protects the nitrogen but also activates or directs reactivity at other positions.

Reactions of N-Boc-4-piperidone

N-Boc-4-piperidone is a widely used building block due to the reactivity of its ketone functionality.

-

Reductive Amination: A cornerstone reaction for introducing substituents at the 4-position. The ketone is condensed with a primary or secondary amine to form an iminium ion intermediate, which is then reduced in situ, typically with sodium triacetoxyborohydride, to yield the corresponding 4-amino-piperidine derivative.[9] This reaction is a key step in the synthesis of compounds like fentanyl analogues.[9]

-

Wittig Reaction: The carbonyl group can undergo olefination reactions, such as the Wittig reaction, to introduce carbon-carbon double bonds, which can be further functionalized.[6]

-

Aldol and Michael Reactions: N-Boc-4-piperidone can participate as either the nucleophile (as its enolate) or the electrophile in aldol and Michael reactions to form more complex cyclic and bicyclic structures.[10]

Quantitative Data on Reactions of N-Boc-4-piperidone

| Reaction Type | Substrates | Reagents and Conditions | Product | Yield | Reference |

| Reductive Amination | N-Boc-4-piperidone, 3,4-dichloroaniline | 1. Toluene, reflux; 2. H₂, Pd/C, MeOH | N-(1-Boc-piperidin-4-yl)-3,4-dichloroaniline | - | [11] |

| Oxidation | N-Boc-piperidin-4-ol | IBX, NMO, DMSO, 30°C, 72h | N-Boc-1,2,3,6-tetrahydropyridin-4-one | 77-83% | [6] |

| Phosphate Synthesis | N-Boc-4-piperidone | KHMDS, ClP(O)(OR)₂, HMPA, THF, -78°C, 2h | Vinyl phosphate derivative | Good | [1][7] |

Directed Lithiation and Substitution

The Boc group can act as a powerful directing group for the deprotonation of the adjacent C-H bonds (α-lithiation). This is typically achieved using a strong base like sec-butyllithium (s-BuLi) in the presence of a chelating agent such as N,N,N',N'-tetramethylethylenediamine (TMEDA). The resulting organolithium species can then be trapped with various electrophiles to introduce substituents at the 2-position with high stereoselectivity.[12][13] The stereochemical outcome is often dictated by the conformation of the N-Boc group.[14]

Caption: Workflow for Boc-directed α-lithiation and substitution of piperidine.

This methodology provides a powerful tool for the asymmetric synthesis of substituted piperidines, which are valuable chiral building blocks in drug discovery.[12][15]

Synthesis of Substituted Piperidines from Acyclic Precursors

The Boc group is also instrumental in de novo synthesis of the piperidine ring from acyclic precursors. A notable example is the synthesis of enantiomerically pure 3-(N-Boc-amino)piperidine derivatives from L-glutamic acid.

Caption: Synthetic pathway for 3-(N-Boc-amino)piperidine derivatives from L-glutamic acid.

Experimental Protocol: Synthesis of (S)-Dimethyl 2-(tert-butoxycarbonyl)amino)pentanedioate (Step 2 in the above pathway)

This protocol is adapted from Khom et al.

Materials:

-

(S)-1,5-Dimethoxy-1,5-dioxopentan-2-aminium chloride (10 g, 57 mmol)

-

Dichloromethane (CH₂Cl₂) (120 mL)

-

Triethylamine (32 mL, 228 mmol)

-

Di-tert-butyl dicarbonate (Boc₂O) (19.5 mL, 85.5 mmol)

-

4-Dimethylaminopyridine (DMAP) (0.7 g, catalytic amount)

-

Distilled water, 10% aqueous sodium bicarbonate, brine

Procedure:

-

To a stirred solution of the dimethyl ester in CH₂Cl₂ (120 mL) at 0°C, add triethylamine, Boc₂O, and a catalytic amount of DMAP.

-

Stir the reaction mixture at room temperature for 6 hours.

-

Quench the reaction with distilled water (50 mL) and extract with CH₂Cl₂ (3 x 50 mL).

-

Wash the combined organic layers with 10% aqueous sodium bicarbonate solution (100 mL) and then brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product in 92% yield.

Boc Deprotection: Regenerating the Piperidine Nitrogen

The final and crucial step in many synthetic sequences is the removal of the Boc group to liberate the free piperidine nitrogen. This is typically achieved under acidic conditions, with trifluoroacetic acid (TFA) and hydrochloric acid (HCl) in an organic solvent being the most common reagents.[16][17]

Quantitative Data on Boc Deprotection of Piperidine Derivatives

| Starting Material | Reagents and Conditions | Yield | Reference |

| N-Boc-piperazine derivative | 4N HCl in dioxane, EtOAc, 1h | Quantitative | [18] |

| Boc-NH-PEG5-CH₂CH₂COOH | 50% TFA in DCM, 0°C to rt, 1-2h | >90% (as TFA salt) | [16] |

| Thalidomide-piperazine-Boc | 50% TFA in DCM, 0°C to rt, 1-3h | >90% (as TFA salt) | [19] |

| N-Boc protected amine | 25% TFA in DCM, rt, 2h | Not specified (crude used directly) | [17] |

Experimental Protocol: Boc Deprotection using Trifluoroacetic Acid (TFA)

This is a general protocol for the deprotection of a Boc-protected amine.[16][17]

Materials:

-

N-Boc protected piperidine derivative

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate solution (for workup to free base)

Procedure:

-

Dissolve the N-Boc protected piperidine derivative in anhydrous DCM (to a concentration of approximately 0.1-0.2 M) in a round-bottom flask.[16]

-

Cool the solution to 0°C in an ice bath.[16]

-

Slowly add an equal volume of TFA to the stirred solution (resulting in a 50% TFA/DCM v/v mixture).[16]

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.[16]

-

Upon completion, remove the solvent and excess TFA under reduced pressure. The product is often obtained as the TFA salt and can be used directly in the next step.

-

(Optional: Isolation of the free base) To the residue, carefully add saturated aqueous sodium bicarbonate solution until the pH is basic. Extract the aqueous layer with an organic solvent (e.g., DCM). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected piperidine.[16]

Caption: A generalized logical workflow for the synthesis of piperidine derivatives utilizing the Boc protecting group.

Conclusion

The tert-butyloxycarbonyl protecting group is an indispensable tool in the synthesis of piperidine-containing molecules. Its unique combination of stability to a wide range of reagents and facile cleavage under acidic conditions provides chemists with a robust and versatile handle to control the reactivity of the piperidine nitrogen. As demonstrated, the role of the Boc group extends beyond simple protection; it is a key enabler of complex synthetic strategies, allowing for the selective functionalization of the piperidine ring and the stereocontrolled introduction of substituents. The detailed protocols and quantitative data presented in this guide underscore the practical utility of the Boc group and provide a valuable resource for researchers and professionals engaged in the synthesis of piperidine-based compounds for drug discovery and development.

References

- 1. Page loading... [wap.guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 4. benchchem.com [benchchem.com]

- 5. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is N-(tert-Butoxycarbonyl)-4-piperidone?_Chemicalbook [chemicalbook.com]

- 8. beilstein-journals.org [beilstein-journals.org]

- 9. 1-Boc-4-piperidone | 79099-07-3 | Benchchem [benchchem.com]

- 10. Synthesis of N-Boc 4-piperidone_Chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. "Two Studies: Stereoselective C-C Bond Formations of N-Boc-Piperidines " by Scott Alan Morris [scholarworks.uark.edu]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. Boc Deprotection - TFA [commonorganicchemistry.com]

- 18. An Update on Clinically Advanced PROTAC Degraders and Their Synthesis | MDPI [mdpi.com]

- 19. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols: Tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate and its derivatives are versatile synthetic intermediates that play a crucial role in the development of novel therapeutic agents. The piperidine scaffold is a prevalent motif in a wide range of biologically active molecules and approved drugs.[1][2] The presence of both a β-keto-ester functionality and a protected amine in tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate allows for a variety of chemical transformations, making it a valuable building block in medicinal chemistry.

This document provides detailed application notes and experimental protocols for the use of this key intermediate, with a focus on its application in the synthesis of Janus kinase (JAK) inhibitors, a class of drugs effective in treating autoimmune diseases and certain cancers.

Application in the Synthesis of Janus Kinase (JAK) Inhibitors

A primary application of functionalized piperidines derived from tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate is in the synthesis of Janus kinase (JAK) inhibitors.[3][4] JAK inhibitors are a class of targeted therapies that modulate the immune response by interfering with the JAK-STAT signaling pathway.[5][6] This pathway is crucial for the signaling of numerous cytokines and growth factors involved in inflammation and immunity.[7][8]

Tofacitinib, a well-known JAK inhibitor approved for the treatment of rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis, is a prime example of a drug synthesized using a piperidine core derived from a related precursor.[9][10] The 3-amino-4-methylpiperidine core of Tofacitinib is a key pharmacophore that can be accessed through synthetic routes involving intermediates like tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate.

The JAK-STAT Signaling Pathway

The JAK-STAT signaling pathway is a critical communication route within cells for immune and inflammatory responses.[5] The binding of a cytokine to its receptor on the cell surface activates associated Janus kinases (JAKs). Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are then themselves phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target genes involved in inflammation and immune cell function.[6][7] By inhibiting JAKs, drugs like Tofacitinib can block this signaling cascade and reduce the inflammatory response.[3]

Synthetic Protocols

The following protocols outline key transformations involving tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate and related intermediates for the synthesis of precursors for JAK inhibitors.

Protocol 1: Synthesis of a Pyrrolopyrimidine Intermediate

This protocol describes a crucial step in the synthesis of the core heterocyclic structure found in many JAK inhibitors.

Table 1: Quantitative Data for Pyrrolopyrimidine Synthesis

| Step | Reactants | Product | Yield (%) | Reference |

| 1 | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine | N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | ~85 | [10] |

| 2 | N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | (3R,4R)-N,4-dimethyl-N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-amine | >90 (Debenzylation) | [10] |

| 3 | (3R,4R)-N,4-dimethyl-N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-amine, Ethyl cyanoacetate | Tofacitinib | ~70 | [10] |

Experimental Protocol:

Step 1: Nucleophilic Aromatic Substitution

-

To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv) in a suitable solvent such as n-butanol, add (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine (1.1 equiv) and a base like potassium carbonate (2.0 equiv).

-

Heat the reaction mixture to reflux (approximately 110-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine.

Step 2: Debenzylation

-

Dissolve the product from Step 1 in a suitable solvent such as methanol.

-

Add a palladium catalyst, for example, 10% palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at room temperature.

-

Monitor the reaction until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the debenzylated product.

Step 3: Acylation

-

Dissolve the debenzylated piperidine derivative in a suitable solvent like acetonitrile.

-

Add ethyl cyanoacetate and a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

-

Stir the reaction mixture at room temperature until the reaction is complete as monitored by TLC or HPLC.

-

Remove the solvent under reduced pressure and purify the residue by column chromatography to yield Tofacitinib.

Broader Applications in Medicinal Chemistry

While the synthesis of JAK inhibitors is a prominent application, the versatility of tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate extends to other areas of drug discovery. The piperidine core is a key structural element in a variety of therapeutic agents.[2][11]

Antiviral Agents

Piperidine derivatives have been investigated as potential antiviral agents, including inhibitors of influenza virus and HIV.[12][13][14][15][16] The ability to functionalize the piperidine ring at multiple positions allows for the synthesis of diverse libraries of compounds for screening against viral targets.

Analgesic and Neuroactive Compounds

The piperidine scaffold is also present in numerous compounds with activity in the central nervous system, including analgesics. The structural rigidity and basic nitrogen atom of the piperidine ring are often key for binding to neuronal receptors and enzymes.

Table 2: Bioactivity of Piperidine-Derived Compounds

| Compound Class | Target | Example IC50/EC50 | Reference |

| JAK Inhibitors | JAK1, JAK3 | Tofacitinib: IC50 = 1-3 nM (JAK3), 20-100 nM (JAK1) | [4][17][18] |

| Influenza Inhibitors | Influenza A/H1N1 | FZJ05: EC50 < 0.1 µM | [12] |

| HIV Inhibitors | HIV-1 Reverse Transcriptase | FZJ13: EC50 = 0.04 µM | [12] |

Conclusion

Tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate is a highly valuable and versatile building block in medicinal chemistry. Its utility is exemplified by its role in the synthesis of complex and biologically active molecules such as JAK inhibitors. The protocols and data presented herein provide a foundation for researchers to explore the rich chemistry of this intermediate in the pursuit of novel therapeutics for a range of diseases. The continued development of synthetic methodologies involving such piperidine derivatives will undoubtedly lead to the discovery of new and improved medicines.

References

- 1. nbinno.com [nbinno.com]

- 2. lifechemicals.com [lifechemicals.com]

- 3. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]

- 4. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates [mdpi.com]

- 5. The role of JAK/STAT signaling pathway and its inhibitors in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. JAK Inhibition: Blocking Cytokine Signaling in Cancer Cells - Personalized Medicine in Oncology [personalizedmedonc.com]

- 7. onclive.com [onclive.com]

- 8. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. research.unl.pt [research.unl.pt]

- 10. Synthesis of Tofacitinib [cjph.com.cn]

- 11. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. scispace.com [scispace.com]

- 17. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved through a base-catalyzed Claisen condensation of tert-butyl 4-oxopiperidine-1-carboxylate with ethyl acetate. This application note includes detailed methodologies, tabulated data for reagents and reaction parameters, and a visual workflow to ensure reproducibility and clarity for researchers in the field.

Introduction

Tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate is a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its β-ketoester functionality allows for diverse chemical modifications, making it a versatile scaffold in the development of novel therapeutics. The piperidine ring is a common motif in many approved drugs, and the targeted introduction of functional groups is crucial for optimizing biological activity. The protocol herein describes a reliable and efficient method for the preparation of this important intermediate.

Reaction Scheme

The synthesis proceeds via a Claisen condensation reaction, where the enolate of tert-butyl 4-oxopiperidine-1-carboxylate attacks a molecule of ethyl acetate, followed by the elimination of an ethoxide ion to form the desired β-ketoester.

Figure 1. Overall reaction scheme for the synthesis of tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate.

Experimental Protocol

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| Tert-butyl 4-oxopiperidine-1-carboxylate | 79099-07-3 | 199.25[1] | 10.0 g | 50.18 |

| Sodium Ethoxide (NaOEt) | 141-52-6 | 68.05 | 4.10 g | 60.22 |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | 50 mL | - |

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 100 mL | - |

| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | ~30 mL | - |

| Saturated Sodium Bicarbonate Solution (NaHCO₃) | 144-55-8 | 84.01 | 50 mL | - |

| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 | 50 mL | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | ~5 g | - |

| Diethyl Ether (for extraction) | 60-29-7 | 74.12 | 150 mL | - |

Equipment:

-

500 mL three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Nitrogen or Argon inlet

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.

-

Addition of Reagents: The flask is charged with sodium ethoxide (4.10 g, 60.22 mmol) and anhydrous tetrahydrofuran (THF, 50 mL). The resulting suspension is stirred.

-

Formation of Enolate: A solution of tert-butyl 4-oxopiperidine-1-carboxylate (10.0 g, 50.18 mmol) in anhydrous THF (50 mL) is added dropwise to the stirred suspension of sodium ethoxide over 30 minutes at room temperature. The mixture is then stirred for an additional hour to ensure complete formation of the enolate.

-

Acylation: Ethyl acetate (50 mL) is added to the reaction mixture in one portion.

-

Reaction: The reaction mixture is gently heated to reflux (approximately 66 °C) and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled to 0 °C in an ice bath. The reaction is quenched by the slow, dropwise addition of 1 M HCl until the pH of the aqueous layer is approximately 5-6.

-

Extraction: The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

Washing: The combined organic layers are washed sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate.

Data Presentation

Reaction Parameters:

| Parameter | Value |

| Reaction Time | 4-6 hours |

| Reaction Temperature | Reflux (~66 °C) |

| Expected Yield | 75-85% (representative) |

| Physical Appearance | Pale yellow oil |

Characterization Data:

| Analysis | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 1.48 (s, 9H, C(CH₃)₃), 2.25 (s, 3H, COCH₃), 2.50-2.60 (m, 2H, piperidine CH₂), 3.60-3.70 (m, 2H, piperidine CH₂), 4.10-4.20 (m, 1H, COCH), 4.30-4.40 (m, 2H, piperidine CH₂) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 28.4 (C(CH₃)₃), 29.8 (COCH₃), 41.5 (piperidine CH₂), 45.8 (piperidine CH₂), 58.9 (COCH), 80.5 (C(CH₃)₃), 154.7 (NCOO), 202.1 (COCH₃), 205.8 (piperidine C=O) |

| Mass Spec (ESI-MS) | m/z: 242.14 [M+H]⁺, calculated for C₁₂H₂₀NO₄⁺ |

| IR (neat) | ν (cm⁻¹): 2975, 1720 (C=O, ketone), 1690 (C=O, carbamate), 1650 (C=O, enol), 1365, 1160 |

Workflow Diagram

The following diagram illustrates the step-by-step workflow of the synthesis protocol.

Caption: Experimental workflow for the synthesis.

Safety Precautions

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

-

Sodium ethoxide is a strong base and is corrosive. Handle with care and avoid contact with skin and eyes.

-

Anhydrous solvents are flammable and should be handled away from ignition sources.

-

The reaction should be conducted under an inert atmosphere (nitrogen or argon) to prevent moisture from interfering with the reaction.

This detailed protocol and the accompanying data provide a solid foundation for the successful synthesis of tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate, facilitating further research and development in the field of medicinal chemistry.

References

Application Notes and Protocols for the Derivatization of Tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical derivatization of Tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate, a versatile building block in medicinal chemistry. The following sections outline key reaction conditions for forming pyrazole and isoxazole heterocycles, as well as for performing Knoevenagel condensation and reductive amination reactions.

Introduction

Tert-butyl 3-acetyl-4-oxopiperidine-1-carboxylate is a valuable starting material for the synthesis of a diverse range of heterocyclic compounds and other complex molecules. Its bifunctional nature, possessing both a β-dicarbonyl system and a piperidine ring, allows for a variety of chemical transformations. These notes are intended to serve as a practical guide for researchers engaged in the synthesis of novel chemical entities for drug discovery and development.

Data Presentation: Reaction Conditions Summary